![molecular formula C24H18O6S2 B14670031 4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol CAS No. 37615-80-8](/img/structure/B14670031.png)
4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol is an aromatic organic compound characterized by its biphenyl structure with two sulfonyl groups and two phenol groups. This compound is known for its high thermal stability and is primarily used in the production of polymers, particularly liquid crystals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol typically involves the oxidative coupling of phenol derivatives. One common method is the reaction of 2,6-di-tert-butylphenol with oxygen to produce phenol radicals, which then undergo rapid dimerization to form a diphenoquinone. This intermediate is subsequently reduced to the tetra-butyl-biphenyl derivative by reacting with additional 2,6-di-tert-butylphenol. Finally, high-temperature dealkylation is performed to remove the butyl groups, yielding the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of vanadium tetrachloride (VCl4) as an oxidant to facilitate the coupling of phenol derivatives. This method ensures high yields and purity of the final product .
化学反应分析
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and vanadium tetrachloride.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives
科学研究应用
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyether liquid crystals and other high-performance polymers.
Biology: Investigated for its potential estrogenic activity and interactions with biological receptors.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical devices.
作用机制
The mechanism of action of 4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol involves its interaction with molecular targets such as estrogen receptors. The compound’s biphenyl structure allows it to mimic natural estrogens, binding to estrogen receptors and modulating their activity. This interaction can influence various cellular pathways, leading to changes in gene expression and cellular function .
相似化合物的比较
Similar Compounds
4,4’-Biphenol: An aromatic compound with two hydroxyl groups on the biphenyl structure.
Bisphenol A: A well-known plasticizer with two phenol groups connected by a propane bridge.
2,2’-Biphenol: Another isomer of biphenol with hydroxyl groups at the 2,2’ positions.
Uniqueness
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol is unique due to its sulfonyl groups, which impart high thermal stability and make it suitable for high-performance applications in liquid crystals and engineering plastics. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from other similar compounds .
属性
CAS 编号 |
37615-80-8 |
|---|---|
分子式 |
C24H18O6S2 |
分子量 |
466.5 g/mol |
IUPAC 名称 |
4-[4-[4-(4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol |
InChI |
InChI=1S/C24H18O6S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16,25-26H |
InChI 键 |
ZGQLIMVIWCEOCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O)S(=O)(=O)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)

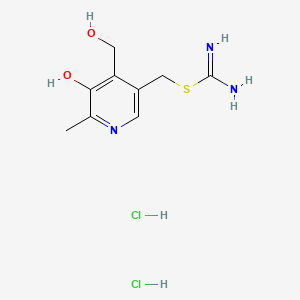
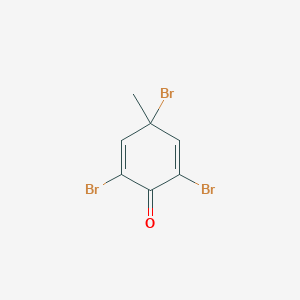
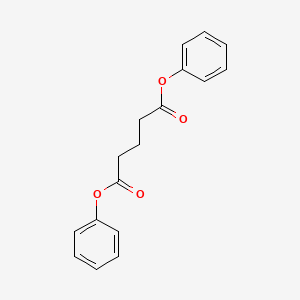
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
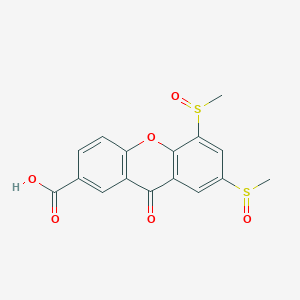

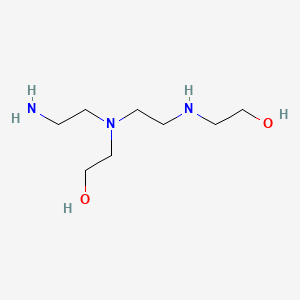
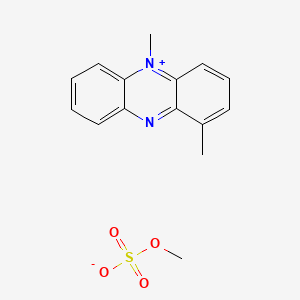
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
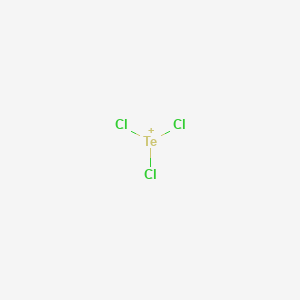
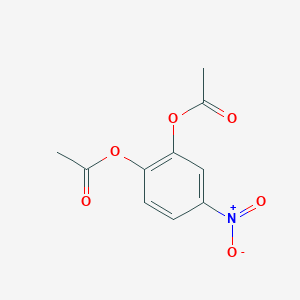
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
